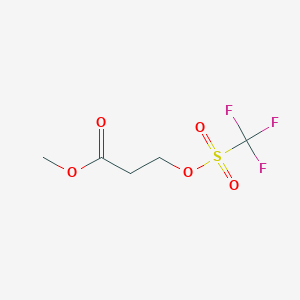
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate is an organic compound with the molecular formula C5H7F3O5S. It is a derivative of propanoic acid, where the hydroxyl group is replaced by a trifluoromethylsulfonyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves the reaction of methyl 3-hydroxypropanoate with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Methyl 3-hydroxypropanoate+Trifluoromethanesulfonyl chloride→Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium is used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate involves the formation of reactive intermediates that can participate in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound a good electrophile. This property allows it to react readily with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate
- Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate
- Methyl 3-(((trifluoromethyl)sulfanyl)propanoate
Uniqueness
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate is unique due to its specific trifluoromethylsulfonyl group, which imparts distinct chemical properties such as high reactivity and stability. This makes it a valuable reagent in organic synthesis and various scientific research applications. Its ability to undergo a wide range of chemical reactions further enhances its versatility compared to similar compounds.
Propriétés
Formule moléculaire |
C5H7F3O5S |
|---|---|
Poids moléculaire |
236.17 g/mol |
Nom IUPAC |
methyl 3-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C5H7F3O5S/c1-12-4(9)2-3-13-14(10,11)5(6,7)8/h2-3H2,1H3 |
Clé InChI |
NRCWPXIFTRHWTQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCOS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


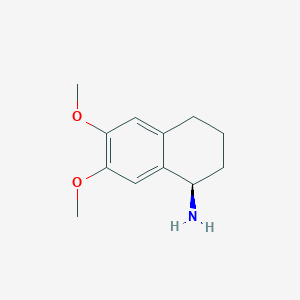
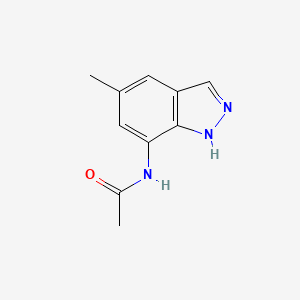


![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrolehydrobromide](/img/structure/B15247793.png)
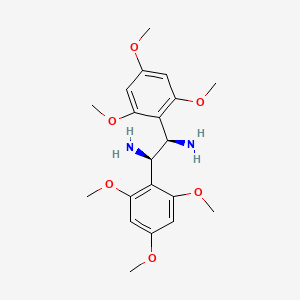

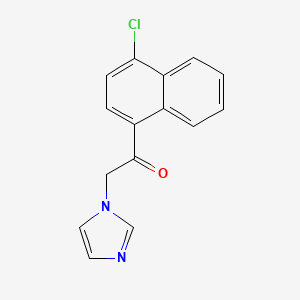
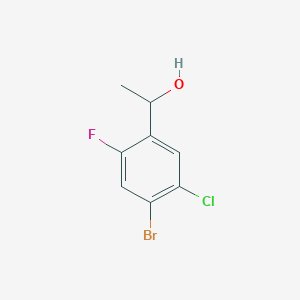
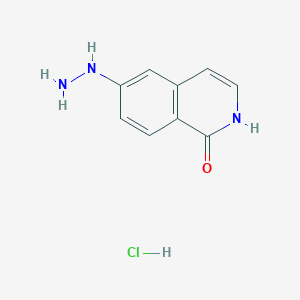
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
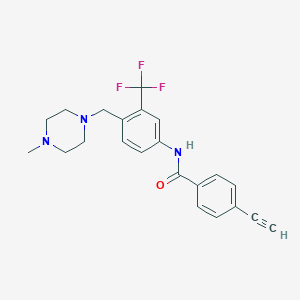
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)

